3-(2-Methoxy-4-methylphenoxy)azetidine
Description
Properties
IUPAC Name |
3-(2-methoxy-4-methylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-3-4-10(11(5-8)13-2)14-9-6-12-7-9/h3-5,9,12H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRPABCEZXLRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CNC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(2-Methoxy-4-methylphenoxy)azetidine typically involves the reaction of 2-methoxy-4-methylphenol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether bond .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions:
3-(2-Methoxy-4-methylphenoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the azetidine ring to a more saturated form.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has highlighted the antimicrobial properties of 3-(2-Methoxy-4-methylphenoxy)azetidine against various pathogens. Studies have shown effective inhibition of both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 18 |
The compound's activity against these pathogens suggests its potential as a lead compound for antibiotic development.
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines.
| Cancer Cell Line | GI50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast cancer) | 10.38 | Induces apoptosis |
| U937 (Leukemia) | 5.00 | Cell cycle arrest |
| PANC-1 (Pancreatic cancer) | 8.00 | Inhibition of proliferation |
These findings indicate that the compound may induce apoptosis and cause cell cycle arrest, making it a candidate for further exploration in cancer therapy.
The biological activities of this compound extend beyond antimicrobial and anticancer properties. Additional research has indicated:
- Antiviral Potential : Preliminary studies suggest efficacy against certain viral infections, with an IC50 value of 5 μM against influenza.
- Antioxidant Properties : The compound exhibits significant radical scavenging activity, with a scavenging rate of 75% at a concentration of 100 µg/mL.
Case Studies
Several case studies have documented the efficacy and potential applications of this compound:
-
Antimicrobial Efficacy Testing :
- A study utilized standard disc diffusion methods to assess antimicrobial activity against clinical isolates, demonstrating promising results that warrant further investigation into its use as an antimicrobial agent.
-
Anticancer Activity :
- In a peer-reviewed study, the compound was tested against various cancer cell lines, revealing dose-dependent cytotoxicity and increased expression levels of p53, a critical regulator in cancer biology.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-4-methylphenoxy)azetidine involves its interaction with specific molecular targets. The azetidine ring and the methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate specific pathways by inhibiting or activating enzymes, receptors, or other proteins involved in the biological processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include azetidines with varying substituents on the phenoxy group or modifications to the azetidine ring. Below is a comparative analysis:
*Estimated based on substituent contributions. †Calculated from structural analogs.
Insights:
- TPSA and Permeability: The methoxy group in this compound likely reduces TPSA compared to 3-cyanoazetidine (108 vs.
- Ring Strain and Rigidity: Azetidines generally exhibit higher target affinity than six-membered cyclic amines due to ring strain, as observed in biochemical assays .
- Substituent Position: The 4-methyl group on the phenoxy ring may enhance lipophilicity compared to unsubstituted analogs, while the 2-methoxy group could influence steric interactions in binding pockets .
Biological Activity
Introduction
3-(2-Methoxy-4-methylphenoxy)azetidine is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, characterized by the azetidine ring and a methoxy-substituted phenyl moiety, suggests diverse interactions with biological targets. This article delves into the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes an azetidine ring linked to a phenoxy group, which enhances its lipophilicity and potential for cellular interaction.
| Property | Value |
|---|---|
| Molecular Weight | 205.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Target Interactions
Research indicates that this compound primarily interacts with the epidermal growth factor receptor (EGFR) signaling pathway. This pathway is crucial for regulating cell growth and survival, making it a significant target in cancer therapy. The compound acts as an inhibitor of EGFR tyrosine kinase, disrupting downstream signaling that promotes tumor growth.
Biochemical Pathways
Upon binding to EGFR, the compound influences several biochemical pathways:
- Cell Proliferation : Inhibition of cell cycle progression in cancer cells.
- Apoptosis Induction : Promotion of programmed cell death in malignant cells.
- Oxidative Stress Reduction : Modulation of reactive oxygen species (ROS) levels in cells .
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. For example, it has demonstrated effectiveness against Staphylococcus aureus and Candida albicans.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have evaluated the anticancer effects of this compound on various cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancers. The results indicate significant cytotoxicity at nanomolar concentrations.
Case Study: Cytotoxicity Assay Results
A study conducted on MDA-MB-231 cells revealed:
- IC50 Value : 50 nM
- Mechanism : Induction of apoptosis via caspase activation.
Table 3: Summary of Cytotoxicity Findings
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 50 | Apoptosis |
| HT-29 | 75 | Cell Cycle Arrest |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for its efficacy as a drug candidate.
Metabolic Pathways
The compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its biological activity. This metabolic pathway is crucial for optimizing dosage regimens in therapeutic applications .
Q & A
Basic: What are the recommended synthetic routes for 3-(2-Methoxy-4-methylphenoxy)azetidine, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions, as demonstrated for structurally similar azetidinones. For example, diphosphorus tetraoxide-mediated cyclocondensation of carboxylic acids and imines under anhydrous conditions yields azetidinones with high stereochemical control . Optimization can be achieved using factorial design (e.g., 2^k designs) to test variables like temperature, solvent polarity, and catalyst loading. Stability studies under varying pH and temperature conditions (e.g., 25–80°C) are critical to identify optimal reaction windows .
Advanced: How can computational modeling predict the reactivity of this compound in novel catalytic systems?
Methodological Answer:
Density Functional Theory (DFT) simulations can model transition states and electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions. Coupled with COMSOL Multiphysics, AI-driven tools enable virtual screening of catalysts (e.g., Pd/C or organocatalysts) by simulating activation energies and steric effects. Machine learning algorithms trained on azetidine analogs can further refine predictions for enantioselective synthesis .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR (400–600 MHz) identifies methoxy (-OCH₃) and azetidine ring protons (δ 3.5–4.5 ppm). NOESY confirms stereochemistry.
- HPLC-MS : Reverse-phase C18 columns (ACN:H₂O gradient) with ESI-MS validate purity (>95%) and molecular weight (e.g., m/z 237 [M+H]⁺).
- IR : Stretching frequencies for C-O (1250 cm⁻¹) and aryl ethers (1600 cm⁻¹) confirm functional groups .
Advanced: How can contradictory data on the compound’s stability in acidic/alkaline media be resolved?
Methodological Answer:
Contradictions arise from variable test conditions (e.g., concentration, temperature). Design accelerated stability studies using DOE (Design of Experiments) to isolate factors:
- Stress Testing : Expose the compound to 0.1–1 M HCl/NaOH at 40–60°C for 24–72 hours.
- Analytical Consistency : Use validated HPLC-DAD methods with retention time tracking. Cross-validate with Karl Fischer titration for moisture interference .
Basic: What are the key safety considerations for handling this compound?
Methodological Answer:
- Storage : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.
- Incompatibilities : Avoid strong acids/bases (risk of ring-opening) and oxidizing agents (e.g., KMnO₄).
- PPE : Use nitrile gloves and fume hoods during synthesis. Toxicity data gaps necessitate acute toxicity assays (e.g., LD50 in rodents) .
Advanced: What strategies address the lack of ecotoxicological data for this compound?
Methodological Answer:
- QSAR Modeling : Predict bioaccumulation (log P) and toxicity (LC50) using Quantitative Structure-Activity Relationship models.
- Microcosm Studies : Test biodegradability in OECD 301D assays with activated sludge.
- Trophic Transfer Analysis : Use algae (e.g., Chlorella vulgaris) and daphnids to assess aquatic toxicity .
Basic: How is this compound utilized in pharmaceutical intermediate synthesis?
Methodological Answer:
The azetidine ring serves as a β-lactam precursor for antibiotics or kinase inhibitors. Functionalization via SN2 reactions (e.g., alkylation at the azetidine nitrogen) generates derivatives for SAR studies. Coupling with boronic acids (Suzuki-Miyaura) introduces aryl groups for enhanced bioactivity .
Advanced: What experimental and theoretical approaches resolve enantiomeric excess (ee) discrepancies in chiral derivatives?
Methodological Answer:
- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with polar organic mobile phases.
- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-simulated spectra.
- Crystallography : X-ray diffraction of diastereomeric salts (e.g., tartaric acid derivatives) confirms absolute configuration .
Basic: What solvents and temperatures maximize yield in azetidine ring-forming reactions?
Methodological Answer:
- Solvents : Anhydrous THF or DCM minimizes side reactions.
- Temperature : -78°C (for kinetically controlled reactions) vs. room temperature (thermodynamic control).
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) enhance electrophilicity of imine intermediates .
Advanced: How can AI-driven platforms streamline the discovery of this compound analogs with improved pharmacokinetics?
Methodological Answer:
- Generative Models : Train VAEs (Variational Autoencoders) on PubChem datasets to design analogs with optimal log D and CYP450 inhibition profiles.
- MD Simulations : Predict binding affinities to serum albumin using GROMACS.
- ADMET Prediction : Tools like ADMETLab 2.0 prioritize analogs with low hepatotoxicity and high BBB permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
